molecular formula C6H9NaO6S B7776996 sodium;4-hydroxybenzenesulfonate;dihydrate

sodium;4-hydroxybenzenesulfonate;dihydrate

Cat. No.: B7776996
M. Wt: 232.19 g/mol
InChI Key: SXONATFNYJWFNK-UHFFFAOYSA-M
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Description

. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-hydroxybenzenesulfonate dihydrate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods

In industrial settings, the compound is produced by a similar method but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxybenzenesulfonate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 4-hydroxybenzenesulfonate dihydrate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. The compound’s sulfonate group can interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-hydroxybenzenesulfonate dihydrate is unique due to its specific combination of hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. Its dihydrate form also provides unique solubility and stability characteristics .

Properties

IUPAC Name

sodium;4-hydroxybenzenesulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONATFNYJWFNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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